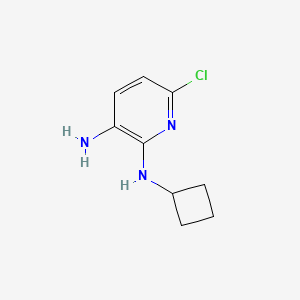

6-Chloro-N2-cyclobutylpyridine-2,3-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12ClN3 |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

6-chloro-2-N-cyclobutylpyridine-2,3-diamine |

InChI |

InChI=1S/C9H12ClN3/c10-8-5-4-7(11)9(13-8)12-6-2-1-3-6/h4-6H,1-3,11H2,(H,12,13) |

InChI Key |

NTOXSRFZZGOALQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)NC2=C(C=CC(=N2)Cl)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 6 Chloro N2 Cyclobutylpyridine 2,3 Diamine

Reactivity of the Pyridine (B92270) Nucleus in 6-Chloro-N2-cyclobutylpyridine-2,3-diamine

The pyridine nucleus of 6-Chloro-N2-cyclobutylpyridine-2,3-diamine is electron-deficient, which influences its susceptibility to both nucleophilic and electrophilic attack.

The presence of a chlorine atom on the electron-deficient pyridine ring makes 6-Chloro-N2-cyclobutylpyridine-2,3-diamine a candidate for nucleophilic aromatic substitution (SNAr) reactions. youtube.com Generally, halopyridines undergo SNAr, especially when the halogen is at the 2- or 4-position relative to the ring nitrogen. In this molecule, the chloro group is at the 6-position, which is also activated towards nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step. youtube.com In the subsequent step, the leaving group, in this case, the chloride ion, is eliminated, and the aromaticity of the ring is restored. youtube.com The rate of these reactions can often be enhanced by heating. youtube.com The reaction of 2-chloropyridines with amines is a common example of this type of transformation. youtube.com

| Reaction Type | General Reactants | General Conditions | Product Type |

| SNAr | Amines, Alkoxides, Thiolates | Heat | 6-substituted-N2-cyclobutylpyridine-2,3-diamine |

This table represents the expected reactivity based on general principles of SNAr on chloropyridines.

Electrophilic aromatic substitution (EAS) on pyridine is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. masterorganicchemistry.com However, the presence of the two amino groups on the pyridine ring in 6-Chloro-N2-cyclobutylpyridine-2,3-diamine introduces a competing effect. Amino groups are strongly activating and ortho-, para-directing.

The outcome of an electrophilic substitution reaction on this molecule would depend on the balance between the deactivating effects of the ring nitrogen and the chloro substituent, and the activating effects of the two amino groups. The positions on the ring most susceptible to electrophilic attack would be those activated by the amino groups and least deactivated by the ring nitrogen. Nitration and sulfonation are common EAS reactions for aromatic molecules. masterorganicchemistry.com These reactions typically require a strong acid catalyst to generate a potent electrophile. masterorganicchemistry.com

Transformations Involving Amine Functionalities

The two amino groups of 6-Chloro-N2-cyclobutylpyridine-2,3-diamine are key to its utility as a building block for more complex heterocyclic structures. Their nucleophilicity allows for a variety of chemical transformations.

The ortho-diamine arrangement of the amino groups in 6-Chloro-N2-cyclobutylpyridine-2,3-diamine is ideal for the construction of fused heterocyclic systems.

Imidazopyridines: The reaction of 2,3-diaminopyridines with various reagents can lead to the formation of the imidazo[4,5-b]pyridine core. aston.ac.uke3s-conferences.org For instance, cyclization with carboxylic acids or their derivatives typically yields 2-substituted imidazopyridines. aston.ac.uk Microwave-assisted one-pot cyclization is an efficient method for synthesizing 3-amino-imidazopyridines. nih.gov

Pyrido[2,3-d]pyrimidines: These fused systems are of significant interest due to their biological activities. jocpr.comnih.gov The synthesis of pyrido[2,3-d]pyrimidines often involves the reaction of an ortho-aminopyridine derivative with a three-carbon synthon or the intramolecular cyclization of an appropriately substituted pyridine. jocpr.com For example, o-aminonicotinonitrile derivatives can undergo acylation followed by intramolecular heterocyclization to yield pyrido[2,3-d]pyrimidines. nih.gov Similarly, reaction with reagents like triethylorthoformate can also lead to the formation of the fused pyrimidine (B1678525) ring. nih.gov

| Fused System | Typical Reagents | General Product Structure |

| Imidazopyridines | Carboxylic acids, Aldehydes, Orthoesters | Fused imidazole (B134444) ring |

| Pyrido[2,3-d]pyrimidines | 1,3-Dicarbonyl compounds, α,β-Unsaturated carbonyls, Chloroacetyl chloride, Triethylorthoformate | Fused pyrimidine ring |

This table is based on known cyclization reactions of related o-diaminopyridines.

The amine functionalities of 6-Chloro-N2-cyclobutylpyridine-2,3-diamine can undergo standard N-functionalization reactions.

Acylation: The amino groups can be acylated using acyl chlorides or anhydrides. This reaction can be a prelude to cyclization, as seen in the synthesis of pyrido[2,3-d]pyrimidines where acylation with chloroacetyl chloride is a key step. nih.gov

Alkylation: Direct alkylation of the amino groups is also possible. The regioselectivity of alkylation would be influenced by the steric hindrance of the cyclobutyl group on N2 and the electronic properties of the two nitrogen atoms. In related purine (B94841) systems, direct alkylation often leads to a mixture of N7 and N9 isomers, with the thermodynamically more stable N9 regioisomer often predominating. nih.gov

Arylation: Palladium-catalyzed N-arylation reactions are powerful methods for forming C-N bonds. nih.gov These reactions can be used to introduce aryl groups onto the amine nitrogens. mit.edu The choice of palladium catalyst and ligands is crucial for achieving high yields and regioselectivity. mit.edu Direct C-H arylation reactions have also been explored for the synthesis of diaryl-substituted nitrogen heterocycles. nih.gov

| Reaction Type | Typical Reagents | Catalyst/Conditions | Product |

| Acylation | Acyl chlorides, Anhydrides | Base | N-acylated diamine |

| Alkylation | Alkyl halides | Base | N-alkylated diamine |

| Arylation | Aryl halides, Aryl triflates | Palladium catalyst, Base | N-arylated diamine |

This table summarizes common N-functionalization reactions applicable to the diamine moiety.

Mechanistic Pathways of Key Reactions Relevant to 6-Chloro-N2-cyclobutylpyridine-2,3-diamine Derivatives

The reactions of 6-Chloro-N2-cyclobutylpyridine-2,3-diamine derivatives proceed through well-established mechanistic pathways.

The mechanism of nucleophilic aromatic substitution at the 6-position involves the formation of a resonance-stabilized Meisenheimer intermediate. The negative charge in this intermediate is delocalized over the pyridine ring and is stabilized by the electron-withdrawing nitrogen atom. The subsequent loss of the chloride ion restores the aromatic system. youtube.com

Cyclization reactions to form fused heterocycles are typically initiated by the nucleophilic attack of one of the amino groups on an electrophilic center of the co-reactant. For the formation of imidazopyridines with a carboxylic acid, the reaction likely proceeds through the formation of an amide intermediate, followed by intramolecular cyclization and dehydration.

In the case of pyrido[2,3-d]pyrimidine synthesis , the mechanism depends on the reactants. For example, reaction with a 1,3-dicarbonyl compound would involve a condensation reaction, where the two amino groups react with the two carbonyl groups to form the fused pyrimidine ring, often under acidic or thermal conditions.

The palladium-catalyzed N-arylation reactions proceed via a catalytic cycle that typically involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

Stability and Degradation Pathways Under Various Chemical Conditions

Detailed, publicly available research findings specifically documenting the stability and degradation pathways of 6-Chloro-N2-cyclobutylpyridine-2,3-diamine under various chemical conditions are not readily found in the surveyed scientific literature and patents. While general principles of chemical stability and degradation can be applied to this molecule based on its structural motifs—a substituted chloropyridine and a diamine—specific experimental data from forced degradation studies (hydrolysis, oxidation, photolysis, and thermal stress) are not published.

Forced degradation studies are a critical component of the pharmaceutical development process, providing insights into the intrinsic stability of a drug substance, and helping to elucidate potential degradation products and pathways. nih.govnih.gov These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing. nih.gov

General Considerations for the Stability of Substituted Chloropyridines and Diamines:

Hydrolytic Stability: The stability of the chloro-substituent on the pyridine ring can be influenced by the electronic nature of the other substituents. In acidic or basic conditions, hydrolysis of the chloro group to a hydroxyl group may be a potential degradation pathway. The presence of the amino groups, which are basic, could influence the local pH and potentially catalyze or participate in degradation reactions. For some related chloropyridine derivatives, degradation under acidic and basic conditions has been observed. nih.gov

Oxidative Stability: The diamine functionality and the pyridine ring itself could be susceptible to oxidation. The nitrogen atoms of the amino groups and the pyridine ring are potential sites for oxidation, which could lead to the formation of N-oxides or other oxidative degradation products. rsc.org

Photostability: Aromatic systems and compounds with heteroatoms can be susceptible to degradation upon exposure to light. Photolytic degradation pathways can be complex and may involve radical mechanisms or photo-induced rearrangements. For some pyridine derivatives, photolytic degradation has been reported as a significant pathway. nih.gov

Without specific experimental data, any discussion of degradation pathways for 6-Chloro-N2-cyclobutylpyridine-2,3-diamine remains speculative. The generation of interactive data tables, as requested, is not possible due to the absence of quantitative data from forced degradation studies in the available literature. Research and development activities for this compound, if undertaken, would likely include comprehensive stability testing as mandated by regulatory bodies to ensure the safety and efficacy of any potential pharmaceutical product.

Advanced Spectroscopic and Spectrometric Characterization for Mechanistic Elucidation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regioisomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. For 6-Chloro-N2-cyclobutylpyridine-2,3-diamine, both ¹H and ¹³C NMR would provide critical information regarding the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the cyclobutyl group. The two protons on the pyridine ring would likely appear as doublets in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts influenced by the electron-donating amino groups and the electron-withdrawing chlorine atom. The coupling between these two adjacent protons would provide definitive evidence of their connectivity.

The protons of the cyclobutyl group would present more complex signals in the aliphatic region of the spectrum. The methine proton attached to the nitrogen (N-CH) would likely appear as a multiplet, with its chemical shift significantly influenced by the adjacent nitrogen atom. The remaining methylene (B1212753) protons of the cyclobutyl ring would exhibit complex splitting patterns due to both geminal and vicinal coupling, appearing as multiplets. The protons of the primary amine (-NH₂) and the secondary amine (-NH-) would be observable as broad singlets, and their chemical shifts could vary depending on the solvent and concentration. Deuterium exchange studies could be used to confirm these amine proton signals.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The pyridine ring is expected to exhibit five signals in the downfield region (typically δ 110-160 ppm). The carbon atom attached to the chlorine (C-Cl) would be identifiable, as would the carbons bonded to the amino groups.

The cyclobutyl group would show a set of signals in the upfield, aliphatic region. Based on data for cyclobutylamine (B51885), the methine carbon attached to the nitrogen is expected around δ 50-60 ppm, while the methylene carbons would appear at higher field. chemicalbook.com The specific chemical shifts would provide confirmation of the cyclobutyl moiety's presence and connectivity.

Predicted NMR Data for 6-Chloro-N2-cyclobutylpyridine-2,3-diamine

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Pyridine-H4 | ~7.5-7.8 | ~135-140 | d |

| Pyridine-H5 | ~6.8-7.2 | ~120-125 | d |

| NH₂ | Broad | - | s |

| NH-Cyclobutyl | Broad | - | s |

| N-CH (Cyclobutyl) | ~3.5-4.0 | ~50-60 | m |

| CH₂ (Cyclobutyl, β) | ~2.0-2.5 | ~30-35 | m |

| CH₂ (Cyclobutyl, γ) | ~1.6-2.0 | ~15-20 | m |

| Pyridine-C2 | - | ~150-155 | s |

| Pyridine-C3 | - | ~140-145 | s |

| Pyridine-C6 | - | ~155-160 | s |

Mass Spectrometry Techniques for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For 6-Chloro-N2-cyclobutylpyridine-2,3-diamine, high-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula (C₉H₁₃ClN₄) by providing a highly accurate mass measurement of the molecular ion.

The electron ionization (EI) mass spectrum would likely exhibit a prominent molecular ion peak ([M]⁺). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak.

The fragmentation of the molecular ion would provide valuable structural information. Common fragmentation pathways for amines include alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. youtube.com In this case, cleavage of the cyclobutyl ring from the exocyclic nitrogen would be a likely fragmentation pathway. Loss of the entire cyclobutyl group would result in a significant fragment ion. Another potential fragmentation would involve the loss of a chlorine radical from the pyridine ring.

Predicted Mass Spectrometry Fragmentation Data

| m/z (relative abundance) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 212/214 | [C₉H₁₃ClN₄]⁺ | Molecular Ion ([M]⁺) |

| 156/158 | [C₅H₅ClN₃]⁺ | Loss of cyclobutylamine |

| 177 | [C₉H₁₃N₄]⁺ | Loss of Cl radical |

| 143 | [C₈H₁₁N₄]⁺ | Loss of C₄H₈ from [M-Cl]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups.

The IR spectrum of 6-Chloro-N2-cyclobutylpyridine-2,3-diamine is expected to show characteristic absorption bands for the N-H, C-H, C=C, C=N, and C-Cl bonds. The N-H stretching vibrations of the primary and secondary amino groups would appear as distinct bands in the region of 3300-3500 cm⁻¹. The primary amine may show two bands (symmetric and asymmetric stretching), while the secondary amine would show a single band.

The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic cyclobutyl group would be observed just above and below 3000 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Predicted Infrared (IR) Absorption Bands

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch (primary amine) | 3400-3500 (asymmetric), 3300-3400 (symmetric) | -NH₂ |

| N-H Stretch (secondary amine) | 3300-3400 | -NH- |

| Aromatic C-H Stretch | 3000-3100 | Pyridine Ring |

| Aliphatic C-H Stretch | 2850-2960 | Cyclobutyl Group |

| C=C and C=N Stretch | 1400-1600 | Pyridine Ring |

| N-H Bend | 1550-1650 | -NH₂ and -NH- |

| C-N Stretch | 1250-1350 | Aromatic and Aliphatic Amines |

| C-Cl Stretch | 600-800 | Chloropyridine |

X-ray Crystallography for Solid-State Structure Determination (if available for analogs)

While obtaining a single crystal of 6-Chloro-N2-cyclobutylpyridine-2,3-diamine suitable for X-ray crystallography may be challenging, analysis of the crystal structures of closely related analogs, such as 2,3-diaminopyridine (B105623), provides significant insight into the likely solid-state conformation and intermolecular interactions. nih.gov

The presence of the bulky N-cyclobutyl group would introduce steric hindrance that could influence the planarity of the molecule and the specific hydrogen bonding patterns observed. The cyclobutyl ring itself would likely adopt a puckered conformation to relieve ring strain. The chlorine atom would also participate in intermolecular interactions, potentially forming halogen bonds. The precise bond lengths and angles, as well as the details of the crystal packing, could only be definitively determined through successful X-ray crystallographic analysis of the title compound.

Computational and Theoretical Studies on 6 Chloro N2 Cyclobutylpyridine 2,3 Diamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

This section would have detailed the use of methods like Density Functional Theory (DFT) to calculate properties such as the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charges. This data is fundamental to predicting sites of electrophilic and nucleophilic attack, thereby offering insights into the molecule's chemical reactivity.

Conformational Analysis and Molecular Dynamics Simulations of the Cyclobutyl Moiety and Pyridine (B92270) Core

A crucial aspect of understanding this molecule would be the conformational flexibility of the cyclobutyl ring and its orientation relative to the pyridine core. Molecular dynamics simulations would provide insights into the dynamic behavior of the molecule over time, identifying the most stable conformations and the energy barriers between them. This information is vital for understanding how the molecule might interact with biological targets.

Prediction of Spectroscopic Properties

Computational methods are often used to predict spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predicted spectra can be compared with experimental data to confirm the molecule's structure. Without dedicated studies, these predictive data points for 6-Chloro-N2-cyclobutylpyridine-2,3-diamine are unavailable.

Computational Studies on Reaction Mechanisms and Transition States

This advanced analysis would involve mapping the energy profiles of potential chemical reactions involving the title compound. By calculating the structures and energies of transition states, researchers can elucidate reaction pathways and predict reaction rates, which is essential for synthetic chemistry and understanding metabolic processes.

The absence of published research in these specific areas for 6-Chloro-N2-cyclobutylpyridine-2,3-diamine means that no data tables or detailed research findings can be presented. The scientific community has yet to direct its focus to the in-depth computational characterization of this particular molecule.

Applications of 6 Chloro N2 Cyclobutylpyridine 2,3 Diamine in Advanced Organic Synthesis and Material Science Research

Utilization as a Synthetic Synthon for Complex Heterocyclic Structures

The strategic placement of two amino groups at adjacent positions (C2 and C3) on the pyridine (B92270) ring makes 6-Chloro-N2-cyclobutylpyridine-2,3-diamine an ideal precursor for the synthesis of fused heterocyclic systems. This vicinal diamine arrangement is particularly well-suited for condensation reactions with bifunctional electrophiles to construct five-membered rings fused to the pyridine core.

A primary application is in the synthesis of substituted imidazo[4,5-b]pyridines, also known as 4-azabenzimidazoles. These structures are of significant interest due to their structural analogy to purines, which imparts them with a wide spectrum of biological activities. researchgate.netresearchgate.net The general synthesis involves the reaction of the diaminopyridine with various reagents such as aldehydes or carboxylic acids (and their derivatives). researchgate.nettandfonline.com

Reaction with Aldehydes: Condensation with an aldehyde, often under oxidative conditions or at elevated temperatures in solvents like nitrobenzene, leads to the formation of a 2-substituted imidazo[4,5-b]pyridine. researchgate.nettandfonline.com The reaction proceeds through the formation of a Schiff base at one of the amino groups, followed by intramolecular cyclization and subsequent aromatization.

Reaction with Carboxylic Acids: Direct condensation with carboxylic acids, typically promoted by a dehydrating agent like polyphosphoric acid (PPA) at high temperatures, provides an efficient route to 2-substituted imidazo[4,5-b]pyridines. researchgate.nettandfonline.com This method is robust and can be accelerated using microwave irradiation. tandfonline.com

In these syntheses, the cyclobutylamino and chloro substituents on the original pyridine ring are retained in the final product, allowing for the creation of a library of complex molecules with tailored properties.

| Reactant (R-CHO or R-COOH) | Reaction Conditions | Resulting Heterocyclic Core | Product Structure Example |

|---|---|---|---|

| Benzaldehyde | Nitrobenzene, 170°C | Imidazo[4,5-b]pyridine | 7-Chloro-N-cyclobutyl-2-phenyl-1H-imidazo[4,5-b]pyridin-6-amine |

| Acetic Acid | Polyphosphoric Acid (PPA), Heat | Imidazo[4,5-b]pyridine | 7-Chloro-N-cyclobutyl-2-methyl-1H-imidazo[4,5-b]pyridin-6-amine |

| Formic Acid | Reflux | Imidazo[4,5-b]pyridine | 7-Chloro-N-cyclobutyl-1H-imidazo[4,5-b]pyridin-6-amine |

Furthermore, the diaminopyridine moiety can react with other electrophiles. For instance, Michael-type reactions with compounds like furan-3-ones can yield novel pyrrole (B145914) derivatives, demonstrating the synthon's versatility beyond fused systems. tandfonline.com

Role in the Synthesis of Ligands for Catalytic Systems

The vicinal diamine functionality of 6-Chloro-N2-cyclobutylpyridine-2,3-diamine makes it an excellent candidate for use as a bidentate ligand in coordination chemistry. The two adjacent nitrogen donor atoms can readily coordinate to a single metal center to form a stable, five-membered chelate ring. This chelation effect significantly enhances the stability of the resulting metal complex compared to coordination with two separate monodentate ligands.

The presence of nitrogen atoms within a heterocyclic core is a known strategy for designing ligands for biologically relevant metal-dependent pathways and metalloenzymes. researchgate.net The imidazo[4,5-b]pyridine scaffold, which can be synthesized from the diamine, is itself a versatile ligand system. researchgate.net However, the diamine can be used directly to form complexes with a variety of transition metals, such as platinum, palladium, copper, and ruthenium, which are central to many catalytic processes.

The general approach involves reacting the diaminopyridine with a suitable metal precursor (e.g., a metal halide or acetate) in an appropriate solvent. The resulting complexes could find potential applications in:

Homogeneous Catalysis: As catalysts for cross-coupling reactions, hydrogenations, or transfer hydrogenations.

Material Science: For the development of luminescent materials or functional organometallic assemblies.

The chloro and cyclobutyl substituents can be used to fine-tune the steric and electronic properties of the ligand, thereby influencing the reactivity, selectivity, and stability of the corresponding metal catalyst.

| Metal Precursor Example | Potential Complex Structure | Potential Application Area |

|---|---|---|

| Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) | Dichloro(6-chloro-N2-cyclobutylpyridine-2,3-diamine)platinum(II) | Anticancer agents, Catalysis |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Diacetato(6-chloro-N2-cyclobutylpyridine-2,3-diamine)palladium(II) | Cross-coupling catalysis |

| Copper(II) chloride (CuCl₂) | Dichloro(6-chloro-N2-cyclobutylpyridine-2,3-diamine)copper(II) | Oxidation catalysis, Bioinorganic chemistry |

Precursor for Advanced Polymeric Materials

The presence of two distinct amine groups allows 6-Chloro-N2-cyclobutylpyridine-2,3-diamine to function as a diamine monomer in polycondensation reactions. This opens the possibility of incorporating the rigid, thermally stable pyridine ring into the backbone of high-performance polymers such as polyimides and polyamides. The inclusion of pyridine moieties in polymer chains has been shown to enhance thermal stability and, due to the polarity of the nitrogen atom, improve the solubility of the resulting polymers. researchgate.netresearchgate.net

A significant potential application lies in the synthesis of polyimides, a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.net The synthesis is typically a two-step process:

Poly(amic acid) formation: The diamine monomer is reacted with an aromatic tetracarboxylic dianhydride (e.g., pyromellitic dianhydride, PMDA) in a polar aprotic solvent to form a soluble poly(amic acid) precursor.

Imidization: The poly(amic acid) is then subjected to thermal or chemical treatment to induce cyclodehydration, forming the final, robust polyimide structure.

The resulting polyimides would feature a unique combination of a rigid pyridine unit, a flexible cyclobutyl group, and a reactive chlorine atom, which could be used for post-polymerization modification. These materials could be candidates for applications in electronics, aerospace, and as advanced membrane materials.

| Co-monomer | Polymer Type | Potential Polymer Backbone Segment |

|---|---|---|

| Pyromellitic dianhydride (PMDA) | Polyimide |  |

| Terephthaloyl chloride | Polyamide |  |

| Hexamethylene diisocyanate | Polyurea |  |

Design and Synthesis of Derivatives for Structure-Property Relationship Studies

6-Chloro-N2-cyclobutylpyridine-2,3-diamine is an excellent platform for creating a diverse range of derivatives to conduct structure-property relationship (SPR) studies. By systematically modifying different parts of the molecule, researchers can investigate how these changes influence its physical, chemical, and biological properties. There are three primary sites for derivatization:

The C6-Chloro Group: The chlorine atom is a versatile handle for modification. It can be replaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) or, more broadly, via transition metal-catalyzed cross-coupling reactions. For example, Suzuki coupling with arylboronic acids can introduce new aromatic rings, while Buchwald-Hartwig amination can install different amino groups. nih.gov

The N3-Amino Group: The unsubstituted primary amine at the C3 position is more nucleophilic than the N2-cyclobutylamino group and can be selectively targeted. It can undergo acylation, sulfonylation, alkylation, or condensation with aldehydes and ketones to form imines.

The Diamine Moiety: As discussed in section 6.1, the entire diamine unit can be used to construct fused heterocyclic rings, which constitutes a major class of derivatives.

These derivatization strategies allow for the systematic tuning of properties like solubility, lipophilicity, electronic character, and steric profile, which is fundamental in fields like medicinal chemistry and materials science.

| Reaction Site | Reaction Type | Reactant Example | Resulting Derivative Class |

|---|---|---|---|

| C6-Chloro | Suzuki Coupling | Phenylboronic acid | 6-Phenyl-N2-cyclobutylpyridine-2,3-diamines |

| C6-Chloro | Buchwald-Hartwig Amination | Morpholine | 6-(Morpholin-4-yl)-N2-cyclobutylpyridine-2,3-diamines |

| N3-Amino | Acylation | Acetyl chloride | N-(6-Chloro-2-(cyclobutylamino)pyridin-3-yl)acetamides |

| N3-Amino | Reductive Amination | Acetone, NaBH₃CN | 6-Chloro-N3-isopropyl-N2-cyclobutylpyridine-2,3-diamines |

Exploration of Mechanistic Biological Interactions of 6 Chloro N2 Cyclobutylpyridine 2,3 Diamine Derivatives

Molecular Target Identification and Binding Mechanism Studies (e.g., enzyme inhibition pathways for PDE10A, cholinesterases)

The pyridine-2,3-diamine scaffold is a key feature in several compounds designed as enzyme inhibitors. A prominent target for such derivatives is Phosphodiesterase 10A (PDE10A). PDE10A is a crucial enzyme in the central nervous system, where it metabolizes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Its high expression in the medium spiny neurons of the striatum makes it a significant target for therapeutic intervention in neurological and psychiatric disorders. nih.gov

Research into analogues of the PDE10A inhibitor MP-10 has led to the synthesis of highly potent inhibitors, with some compounds demonstrating IC50 values in the sub-nanomolar range. rsc.org These studies suggest that the pyridine (B92270) core is a viable scaffold for achieving high-affinity binding to PDE10A. The inhibitory mechanism of these compounds is believed to involve the preferential activation of the indirect striatal output pathway, which phenocopies the effects of dopamine (B1211576) D2 receptor inhibition. nih.gov

While the primary focus of many modern pyridine-based inhibitors has been on targets like PDE10A, the broader class of pyridine derivatives has also been investigated for the inhibition of other enzymes, such as cholinesterases. For instance, various 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives, which contain a related heterocyclic core, have been evaluated as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors.

| Compound | PDE10A IC50 (nM) | Reference |

|---|---|---|

| 10a | 0.40 ± 0.02 | rsc.org |

| 10b | 0.28 ± 0.06 | rsc.org |

| 10d | 1.82 ± 0.25 | rsc.org |

| 11a | 0.24 ± 0.05 | rsc.org |

| 11b | 0.36 ± 0.03 | rsc.org |

| 11d | 1.78 ± 0.03 | rsc.org |

Ligand-Receptor Interaction Analysis through Biophysical Methods

The precise nature of the interaction between a ligand like a 6-Chloro-N2-cyclobutylpyridine-2,3-diamine derivative and its molecular target can be elucidated using various biophysical methods. While specific data for this compound is not available, the general approaches employed for similar small molecule inhibitors provide a framework for understanding these interactions.

Techniques such as X-ray crystallography can provide atomic-level resolution of the inhibitor bound within the active site of the enzyme. This would reveal the key amino acid residues involved in the interaction, the binding pose of the inhibitor, and any conformational changes in the enzyme upon binding. For pyridine-based inhibitors, this could highlight hydrogen bonding between the pyridine nitrogen or amine groups and the protein backbone or side chains, as well as hydrophobic interactions involving the cyclobutyl and chloro- substituents.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying ligand-receptor interactions in solution. Saturation Transfer Difference (STD) NMR, for instance, can identify which parts of the ligand are in close proximity to the receptor, providing an "epitope map" of the binding interaction.

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics (on- and off-rates) and affinity of binding in real-time. This method would allow for the quantitative determination of the binding affinity (KD) of the compound for its target enzyme.

Biochemical Pathway Modulation by Pyridine-2,3-diamine Frameworks

Derivatives containing the pyridine-2,3-diamine framework can modulate biochemical pathways by inhibiting key enzymes. In the context of PDE10A inhibition, these compounds can lead to an increase in the intracellular levels of cAMP and cGMP in medium spiny neurons. nih.gov This elevation in cyclic nucleotide levels can, in turn, influence the activity of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG).

The modulation of these signaling pathways by PDE10A inhibitors has been shown to regulate gene expression in both the direct and indirect pathway medium spiny neurons. nih.gov For example, inhibition of PDE10A can lead to increased expression of substance P and enkephalin mRNA in the striatum. nih.gov These changes in gene expression are thought to underlie the behavioral effects observed with PDE10A inhibitors in preclinical models. nih.gov

Beyond PDE10A, other pyridine derivatives have been shown to modulate different pathways. For instance, certain 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles have been identified as inhibitors of phosphodiesterase 3 (PDE3), suggesting that the pyridine core can be adapted to target different members of the phosphodiesterase family. nih.gov

Structure-Mechanism Relationships in Enzyme-Inhibitor Interactions

The relationship between the chemical structure of a pyridine-2,3-diamine derivative and its mechanism of enzyme inhibition is crucial for the design of potent and selective inhibitors. While specific structure-mechanism studies for 6-Chloro-N2-cyclobutylpyridine-2,3-diamine are not available, general principles can be inferred from related compounds.

For PDE10A inhibitors, the nature and position of substituents on the pyridine ring are critical for determining potency and selectivity. The optimization of the lead compound MP-10 involved modifications to various parts of the molecule, leading to analogues with significantly improved inhibitory activity. rsc.org This suggests that the electronic and steric properties of the substituents play a key role in the binding interaction.

In the case of other enzyme targets, such as parasitic dihydrofolate reductase (DHFR), studies on 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines have shown that these compounds can achieve low nanomolar inhibitory activity. rsc.orgmmv.org The aryl substituent and the nature of the linker at the N1 position of the triazine ring were found to be important for antiplasmodial activity. rsc.orgmmv.org

Similarly, the development of imidazo[1,2-a]pyridine (B132010) derivatives as PI3 kinase p110alpha inhibitors highlights the importance of structural modifications to improve both potency and stability. nih.gov The replacement of a pyrazole (B372694) ring with a hydrazone moiety led to more stable compounds with exceptional potency. nih.gov

| Compound Class | Target Enzyme | Key Compound Example | IC50 | Reference |

|---|---|---|---|---|

| 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles | PDE3 | Compound Id | 27 µM (cGMP as substrate) | nih.gov |

| 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines | P. falciparum DHFR | 1-(3-(2,4-dichlorophenoxy)propyl)-6-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride | 2.66 nM (against FCR-3 strain) | rsc.orgmmv.org |

| Sulfonylhydrazone-substituted imidazo[1,2-a]pyridines | PI3 Kinase p110alpha | Compound 8h | 0.26 nM | nih.gov |

Future Research Directions and Perspectives for 6 Chloro N2 Cyclobutylpyridine 2,3 Diamine Chemistry

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of 6-Chloro-N2-cyclobutylpyridine-2,3-diamine is a foundational aspect for its future applications. While specific synthetic routes for this exact compound are not extensively documented in publicly available literature, future research could focus on developing novel and sustainable methods.

Current synthetic strategies for similar diaminopyridine derivatives often rely on multi-step sequences involving nitration of chloropyridines followed by reduction. google.com A key starting material for such a synthesis could be 2,6-dichloropyridine, which can be nitrated and subsequently aminated. google.com

Future research should aim to move beyond these classical methods towards more sustainable approaches. This includes the exploration of catalytic C-H amination reactions, which could potentially allow for the direct introduction of the amino groups onto a pre-functionalized pyridine (B92270) core, thereby reducing the number of steps and improving atom economy. The use of earth-abundant metal catalysts or even metal-free catalytic systems would be a significant advancement.

Furthermore, the development of flow chemistry processes for the synthesis of 6-Chloro-N2-cyclobutylpyridine-2,3-diamine could offer advantages in terms of safety, scalability, and product consistency.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Classical (Nitration/Reduction) | Established methodology for similar compounds. | Use of harsh reagents (e.g., nitric/sulfuric acid), multiple steps, potential for regioisomer formation. |

| Catalytic C-H Amination | High atom economy, reduced step count. | Catalyst development, regioselectivity control, substrate scope. |

| Flow Chemistry | Improved safety and scalability, precise reaction control. | Initial setup costs, optimization of flow parameters. |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions. | Enzyme discovery and engineering, substrate specificity. |

Exploration of Unconventional Reactivity and Transformations

The unique arrangement of functional groups in 6-Chloro-N2-cyclobutylpyridine-2,3-diamine opens up avenues for exploring unconventional reactivity and transformations. The vicinal diamine moiety is a particularly interesting feature, as it can participate in a variety of cyclization and condensation reactions to form fused heterocyclic systems.

Future research could investigate:

Cyclization Reactions: Reaction with dicarbonyl compounds, phosgene (B1210022) equivalents, or other bifunctional electrophiles could lead to the formation of novel imidazo[4,5-b]pyridine or related heterocyclic cores. These scaffolds are of significant interest in medicinal chemistry.

Metal-Catalyzed Cross-Coupling Reactions: The chlorine atom on the pyridine ring serves as a handle for various cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This would allow for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse compound libraries for screening purposes.

Directed C-H Functionalization: The amino groups could act as directing groups for the selective functionalization of other positions on the pyridine ring, providing access to derivatives that are not easily accessible through classical methods.

Integration into Multi-component Reaction Methodologies

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecules in a single step. nih.gov The structure of 6-Chloro-N2-cyclobutylpyridine-2,3-diamine makes it an ideal candidate for integration into novel MCR methodologies.

Future research could focus on designing MCRs where this compound acts as a key building block. For instance, a one-pot reaction involving 6-Chloro-N2-cyclobutylpyridine-2,3-diamine, an aldehyde, and an isocyanide (an Ugi-type reaction) could potentially generate a diverse range of complex scaffolds. Similarly, its participation in Passerini or Biginelli-like reactions could be explored. The development of such MCRs would significantly streamline the synthesis of libraries of complex molecules based on the 6-Chloro-N2-cyclobutylpyridine-2,3-diamine core.

Table 2: Potential Multi-component Reactions

| MCR Type | Potential Reactants | Potential Product Scaffold |

| Ugi Reaction | 6-Chloro-N2-cyclobutylpyridine-2,3-diamine, Aldehyde, Isocyanide, Carboxylic Acid | Complex peptide-like structures with a diaminopyridine core. |

| Biginelli-like Reaction | 6-Chloro-N2-cyclobutylpyridine-2,3-diamine, Aldehyde, β-Ketoester | Fused dihydropyrimidinone-pyridine systems. |

| Hantzsch-like Reaction | 6-Chloro-N2-cyclobutylpyridine-2,3-diamine, Aldehyde, 1,3-Dicarbonyl Compound | Fused dihydropyridine-pyridine systems. |

Advanced Computational Design for Targeted Research Applications

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery and materials science. sysrevpharm.orgspringernature.com For 6-Chloro-N2-cyclobutylpyridine-2,3-diamine, computational methods can be employed to predict its properties and guide the design of derivatives with specific applications.

Future research in this area could involve:

Conformational Analysis: Understanding the preferred three-dimensional structure and conformational flexibility of the molecule is crucial for predicting its interaction with biological targets or its packing in solid-state materials.

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be used to determine electronic properties such as molecular orbital energies, electrostatic potential maps, and reactivity indices. This information can help in predicting the most reactive sites for chemical transformations.

Virtual Screening and Docking Studies: If a particular biological target is identified, computational docking studies can be used to predict the binding mode and affinity of 6-Chloro-N2-cyclobutylpyridine-2,3-diamine and its virtual derivatives. This can guide the synthesis of compounds with enhanced biological activity. nih.gov

Synergistic Approaches in Chemical Biology and Material Science

The unique structural features of 6-Chloro-N2-cyclobutylpyridine-2,3-diamine suggest potential applications in both chemical biology and material science.

Chemical Biology:

The diaminopyridine scaffold is present in a number of biologically active molecules. nih.gov Future research could explore the potential of 6-Chloro-N2-cyclobutylpyridine-2,3-diamine and its derivatives as:

Scaffolds for Kinase Inhibitors: The 2,4-diaminopyrimidine (B92962) scaffold is a known hinge-binding motif for many protein kinases. nih.gov The related 2,3-diaminopyridine (B105623) core of this compound could be explored for its potential to interact with the ATP-binding site of various kinases.

Probes for Chemical Biology: Fluorescently labeled derivatives of 6-Chloro-N2-cyclobutylpyridine-2,3-diamine could be synthesized and used as chemical probes to study biological processes.

Fragments for Fragment-Based Drug Discovery: The relatively small size and functionality of the molecule make it an interesting fragment for screening against a variety of biological targets.

Material Science:

The ability of the diaminopyridine moiety to form hydrogen bonds and the potential for π-π stacking of the pyridine ring suggest that this compound could be a valuable building block for supramolecular chemistry and materials science. Future research could investigate its use in the construction of:

Supramolecular Polymers: The vicinal diamine can participate in directional hydrogen bonding to form well-ordered supramolecular assemblies.

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyridine ring and the amino groups can act as ligands for metal ions, potentially forming porous MOFs with applications in gas storage or catalysis.

Organic Electronic Materials: Functionalized derivatives with extended π-systems could be synthesized and their electronic properties investigated for potential use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 6-Chloro-N2-cyclobutylpyridine-2,3-diamine with high purity?

The synthesis typically involves nucleophilic substitution of 2,3-diaminopyridine derivatives with cyclobutyl halides. Key parameters include:

- Base selection : Strong bases like potassium carbonate or sodium hydride enhance reactivity .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C promote efficient substitution .

- Purification : Column chromatography (silica gel) or recrystallization ensures high purity . Example reaction conditions:

| Parameter | Typical Range |

|---|---|

| Base | K₂CO₃ or NaH |

| Solvent | DMF or THF |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of 6-Chloro-N2-cyclobutylpyridine-2,3-diamine?

- ¹H/¹³C NMR : Confirms substitution patterns and purity by resolving amine and chloro group signals .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and formula .

- X-ray Diffraction (XRD) : Resolves crystal structure using phase annealing in SHELX-90, which improves success rates for larger structures .

Q. How can researchers screen the biological activity of this compound against enzymatic targets?

- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates or colorimetric readouts.

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., kₐₙ, kₒff) .

- Cell-based assays : Evaluate cytotoxicity and pathway modulation in relevant cell lines .

Advanced Research Questions

Q. How can phase annealing methods improve the resolution of crystallographic data for this compound?

The SHELX-90 system employs phase annealing , a simulated annealing approach that optimizes phase solutions using negative quartet relations. This method increases the likelihood of solving large structures at atomic resolution by up to an order of magnitude . Key steps include:

- Generating multiple phase sets.

- Iteratively refining phases via temperature-controlled optimization.

Q. When encountering contradictions between spectroscopic and crystallographic data, what analytical strategies resolve discrepancies?

- Cross-validation : Combine XRD with solid-state NMR to confirm substitution patterns.

- DFT calculations : Predict NMR chemical shifts or optimize molecular geometry for alignment with experimental data .

- Redetermination of crystal structure : Apply advanced phase-retrieval algorithms (e.g., charge flipping) .

Q. What methodologies elucidate the regioselectivity of reactions involving the amino and chloro substituents?

- Computational modeling : Use Quantum Chemistry or QSPR to predict reactive sites and transition states .

- Kinetic isotope effects : Track substituent influence on reaction rates.

- Competitive reaction studies : Compare yields under varied conditions (e.g., solvent polarity, base strength) .

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?

- Accelerated stability testing : Incubate samples at elevated temperatures (40–60°C) and monitor degradation via HPLC .

- pH-dependent studies : Use buffered solutions (pH 3–10) to identify decomposition pathways.

Q. What advanced techniques study the mechanism of enzyme inhibition by this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.